Compound Description: Prasugrel is a thienopyridine antiplatelet agent used to prevent blood clots in individuals with acute coronary syndrome undergoing percutaneous coronary intervention. It is a prodrug that is metabolized to its active form in the body. [, , ]
Relevance: Prasugrel shares the core thieno[3,2-c]pyridine structure with 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one. Additionally, both compounds possess a cyclopropyl substituent attached to the core structure. [, , ]
Compound Description: R-95913 is the primary metabolite of Prasugrel formed by rapid hydrolysis. []
Relevance: R-95913 retains the thieno[3,2-c]pyridine core and the cyclopropyl substituent, linking it structurally to both Prasugrel and 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one. []
Compound Description: R-138727 is the pharmacologically active metabolite of Prasugrel, formed by the oxidation of R-95913 via hepatic cytochromes P450. It acts as a potent antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, preventing platelet activation and aggregation. [, ]
Relevance: Although R-138727 undergoes significant structural changes compared to Prasugrel and R-95913, it still retains the cyclopropyl and 2-fluorophenyl groups present in the parent compound and 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one. This highlights a potential structure-activity relationship for these specific substituents. [, ]
R-133490 (Glutathione Conjugate)
Compound Description: R-133490 is a potential intermediate in the metabolic pathway of Prasugrel to R-138727. It is a glutathione conjugate that can be reduced to form R-138727 in the presence of reducing agents like glutathione. []
Relevance: While the exact structure of R-133490 is not detailed in the provided abstract, its description as a glutathione conjugate of a Prasugrel metabolite suggests a structural resemblance to the core scaffold present in 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one. []
Compound Description: Impurity-I is a related substance of Prasugrel observed during its synthesis. It exists as two peaks in HPLC analysis due to keto-enol tautomerism. []
Relevance: Impurity-I shares the thieno[3,2-c]pyridine core, the cyclopropyl substituent, and the 2-fluorophenyl group with 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one, suggesting a close structural relationship. []
Compound Description: Impurity-VI is another related substance of Prasugrel identified during its synthesis. []
Relevance: Impurity-VI possesses the same core structure and substituents as Impurity-I and 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one, differing only in the ester side chain. This further emphasizes the significance of the shared structural features in this series of compounds. []
Compound Description: This compound is a kinase inhibitor investigated for its solid dispersion properties and crystalline forms. [, ]
Relevance: This compound, like 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one, contains the thieno[3,2-c]pyridine core structure. Additionally, both compounds feature a substituted phenyl ring attached to this core, indicating a shared structural motif. [, ]
Compound Description: This group of compounds, incorporating a thieno-pyridine ring system within an oxazolidinone scaffold, was synthesized and evaluated for antimicrobial activity. []
Relevance: These derivatives share the central thieno[3,2-c]pyridine moiety with 1-cyclopropyl-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one. The presence of diverse substituents on the oxazolidinone ring in these derivatives highlights the potential for modification and exploration of different pharmacological activities within this structural class. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.